6β-Oxycodol N-oxide
Description
Contextualization of N-Oxide Metabolites in Opioid Chemistry
In the study of opioid pharmacology and toxicology, understanding metabolic pathways is critical for elucidating drug disposition, efficacy, and potential for toxicity. One such pathway is N-oxidation, a Phase I metabolic reaction that involves the addition of an oxygen atom to a nitrogen atom within the drug molecule. This biotransformation is a recognized, albeit sometimes minor, route of metabolism for numerous opioids. frontiersin.orgnih.gov The formation of N-oxide metabolites can occur with various opioid compounds, including morphine, which is metabolized to morphine-N-oxide, and fentanyl, whose analogs also undergo N-oxidation. frontiersin.orgwikipedia.org
The enzymatic basis for N-oxide formation in opioids can involve several enzyme systems. For instance, the N-oxygenation of oxycodone to oxycodone N-oxide has been shown to be mediated by the flavin-containing monooxygenase (FMO) system in hepatic preparations. nih.gov While cytochrome P450 (CYP) enzymes are the primary drivers of many opioid metabolic pathways, such as N-demethylation and O-demethylation, their role in N-oxidation can be less direct, with some N-oxides being capable of retro-reduction back to the parent amine, a process facilitated by enzymes like quinone reductase and aldehyde oxidase. nih.govwikipedia.org The resulting N-oxide metabolites are generally more water-soluble than the parent compound, which facilitates their excretion in urine. oup.comnih.gov The identification and study of these metabolites are essential for building a complete metabolic profile of an opioid drug and for forensic analysis, as they can serve as biomarkers of drug exposure. frontiersin.orgoup.com
Research Significance of 6β-Oxycodol N-oxide as a Biotransformation Product
This compound is an analytical reference standard structurally classified as an opioid. bertin-bioreagent.comcaymanchem.comszabo-scandic.comglpbio.com It is recognized as a urinary metabolite of oxycodone, representing a product of its complex biotransformation cascade. nih.govbertin-bioreagent.comcaymanchem.com Specifically, it is understood to be a Phase I metabolite formed through the N-oxidation of 6β-oxycodol, which is itself a product of the 6-keto reduction of oxycodone. wikipedia.orgnih.gov The detection of this compound, along with other novel metabolites, has been made possible through advanced analytical techniques like capillary electrophoresis-electrospray ionization multiple-stage ion-trap mass spectrometry (CE-MSn). nih.gov
The primary significance of this compound in academic research lies in its role as a biomarker in forensic and toxicological analysis. bertin-bioreagent.comcaymanchem.com Its presence in urine can contribute to a more comprehensive confirmation of oxycodone ingestion. oup.comnih.gov However, it is important to note that the physiological and toxicological properties of this specific compound are largely unknown. bertin-bioreagent.comcaymanchem.comszabo-scandic.com Currently, its application is confined to research and forensic purposes as an analytical reference material, aiding in the accurate identification of oxycodone's metabolic fate. bertin-bioreagent.comcaymanchem.com
Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key properties of the this compound compound.
| Property | Value | Source(s) |
| Molecular Formula | C18H23NO5 | bertin-bioreagent.com |
| Molecular Weight | 333.4 g/mol | bertin-bioreagent.com |
| IUPAC Name | (3S,4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide | bertin-bioreagent.com |
| Physical Form | A crystalline solid | caymanchem.com |
| Purity (as reference std.) | ≥98% | caymanchem.com |
| Application | Research and forensic applications | bertin-bioreagent.comcaymanchem.comszabo-scandic.com |
Current Gaps and Future Directions in Chemical and Biochemical Investigations
Future research should prioritize closing these knowledge gaps. Key areas for investigation include:
Pharmacological Activity: In vitro studies, such as receptor binding assays and G-protein activation studies, are needed to determine if this compound interacts with mu, kappa, or delta opioid receptors. dolor.org.co Subsequent in vivo studies could then explore its potential analgesic or other behavioral effects.
Toxicological Profile: Investigating the potential toxicity of the compound is crucial. Studies on mutagenicity and cytotoxicity would provide foundational data on its safety profile. tga.gov.autga.gov.aunih.gov
Metabolic Pathway Elucidation: While it is a known biotransformation product, further research is required to fully characterize the specific enzymes responsible for its formation from 6β-oxycodol and to quantify its production relative to other oxycodone metabolic pathways. nih.govdolor.org.co Understanding the kinetics of its formation and potential for further metabolism or retro-reduction is also essential. nih.gov
Analytical Method Refinement: The structural similarities among opioid metabolites present significant analytical challenges, particularly in chromatographic separation, which can lead to potential misidentification. hubspotusercontent-na1.netresearchgate.net Continued development of highly selective and sensitive analytical methods is necessary for the accurate quantification of this compound in complex biological matrices, distinguishing it from isomers and other related metabolites. nih.gov
Addressing these research questions will not only enhance the fundamental understanding of oxycodone metabolism but also clarify the clinical and forensic relevance of this compound as a biomarker.
Compound Index
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 |
InChI |
InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-,19+/m1/s1 |
InChI Key |
PYNMSKPCGNAJAM-RHJOXZHLSA-N |
SMILES |
C[N@@+]1([O-])[C@H]2[C@@]3(O)[C@]4(CC1)[C@](OC5=C4C(C2)=CC=C5OC)([H])[C@H](O)CC3 |
Synonyms |
(3S,4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of 6β Oxycodol N Oxide in Non Clinical Models
Enzymatic Formation of 6β-Oxycodol N-oxide
The formation of this compound is an important metabolic route for oxycodone. jbclinpharm.orgwikipedia.org This biotransformation is primarily catalyzed by specific enzyme systems that facilitate the addition of an oxygen atom to the nitrogen atom of the parent molecule.
Elucidation of Enzyme Systems Responsible for N-Oxygenation (e.g., FMO3)
The N-oxygenation of oxycodone to form oxycodone N-oxide is predominantly carried out by the Flavin-Containing Monooxygenase (FMO) system. jbclinpharm.orgjbclinpharm.org Specifically, research has identified FMO3 as the major enzyme in adult human liver responsible for this reaction. jbclinpharm.orgresearchgate.net FMOs are a crucial family of non-cytochrome P450 enzymes involved in the Phase I metabolism of a wide array of nitrogen- and sulfur-containing xenobiotics. researchgate.netnih.gov
While cytochrome P450 (CYP) enzymes are well-known for their role in opioid metabolism, including N-demethylation, their contribution to the N-oxygenation of oxycodone appears to be minimal. jbclinpharm.orgjbclinpharm.org Studies using human liver microsomes have demonstrated that oxycodone is effectively N-oxygenated by FMO3. jbclinpharm.orgjbclinpharm.org FMOs typically convert lipophilic tertiary amines into more polar and readily excretable N-oxide metabolites. jbclinpharm.orgjbclinpharm.org
Substrate Specificity and Reaction Kinetics of N-Oxidation
FMOs, particularly FMO3, exhibit specificity for nucleophilic, lipophilic tertiary amine substrates like oxycodone. jbclinpharm.orgjbclinpharm.org The enzyme facilitates the conversion of these amines into their corresponding tertiary amine N-oxides. researchgate.net In the case of prochiral tertiary amines, FMO can carry out stereoselective N-oxygenation. jbclinpharm.orgjbclinpharm.org
The kinetics of this reaction indicate that the formation of oxycodone N-oxide is an enzymatically driven process. nih.gov The rate of formation is dependent on factors such as substrate concentration and the presence of necessary cofactors. While detailed kinetic parameters for this compound formation are not extensively documented in publicly available literature, the general mechanism of FMO-catalyzed reactions involves the formation of a hydroperoxyflavin intermediate within the enzyme's active site, which then transfers an oxygen atom to the nitrogen of the substrate.
Retro-reduction Mechanisms of N-Oxides
Identification of Hepatic Protein Systems Involved in Retro-reduction (e.g., Quinone Reductase, Aldehyde Oxidase, Hemoglobin)
While chemically stable, oxycodone N-oxide is rapidly reduced back to oxycodone in the presence of hepatic microsomes or cytosol. jbclinpharm.orgjbclinpharm.org This retro-reduction is not significantly mediated by CYP or FMO enzymes. jbclinpharm.orgnih.gov Instead, at least three distinct hepatic protein systems have been identified as being responsible for this conversion:
Quinone Reductase: This enzyme, also known as DT-diaphorase, is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones. nih.gov Its involvement in the reduction of tertiary amine N-oxides has been demonstrated in rat liver preparations. nih.gov
Aldehyde Oxidase (AO): AO is another cytosolic enzyme that plays a role in the metabolism of various xenobiotics. cambridgemedchemconsulting.comimoa.info In addition to its oxidative functions, AO is capable of reducing several functional groups, including N-oxides. cambridgemedchemconsulting.comimoa.infonih.gov
Hemoglobin: This iron-containing protein, primarily known for oxygen transport, has also been shown to participate in the retro-reduction of N-oxides, such as tamoxifen (B1202) N-oxide, and is implicated in the reduction of oxycodone N-oxide. jbclinpharm.orgjbclinpharm.org
The involvement of these systems was confirmed in both in vitro and in vivo studies in rats. jbclinpharm.orgjbclinpharm.org
Mechanistic Studies of the Retro-reduction Process
The retro-reduction of tertiary amine N-oxides is a complex process. In the case of quinone reductase-mediated reduction, the process appears to occur in two steps. nih.gov The first step involves the reduction of a quinone, such as menadione, to a hydroquinone (B1673460) by quinone reductase, utilizing NADPH or NADH as a cofactor. nih.gov The second step is a non-enzymatic reduction of the tertiary amine N-oxide by the hydroquinone, a reaction that can be catalyzed by the heme group of hemoproteins like hemoglobin. nih.gov
Aldehyde oxidase, a molybdenum-containing enzyme, can also directly catalyze the reduction of N-oxides. imoa.infonih.gov This reductive capability is an important, though sometimes overlooked, function of AO in drug metabolism. cambridgemedchemconsulting.comimoa.info The reduction of N-oxides by AO is thought to occur at the flavin site of the enzyme. imoa.info
Investigation of the "Futile Cycle" Phenomenon in N-Oxide Metabolism
The interplay between the N-oxygenation of oxycodone to oxycodone N-oxide and the subsequent retro-reduction of the N-oxide back to oxycodone establishes a "futile cycle". nih.gov A futile cycle, or substrate cycle, occurs when two opposing metabolic pathways run concurrently, resulting in the net consumption of energy without a net change in the metabolites. uomosul.edu.iqwikipedia.org
In the context of oxycodone metabolism, FMO3 catalyzes the formation of oxycodone N-oxide, which is then reduced back to oxycodone by systems like quinone reductase and aldehyde oxidase. jbclinpharm.orgnih.gov This cycling can have significant metabolic consequences. While seemingly wasteful, such cycles can play a crucial role in metabolic regulation, allowing for rapid shifts in metabolite concentrations in response to cellular needs. wikipedia.orgresearchgate.net The existence of this futile cycle for oxycodone suggests a more complex regulatory mechanism for its metabolism than previously understood and may serve as a depot for the metabolic conversion back to oxycodone. jbclinpharm.orgjbclinpharm.orgnih.gov
Conjugation Pathways of this compound (e.g., Glucuronidation)
The biotransformation of oxycodone metabolites often involves Phase II conjugation reactions, with glucuronidation being a primary pathway that increases the water solubility of xenobiotics, facilitating their elimination from the body. In the metabolic cascade of oxycodone, after the formation of 6β-oxycodol through 6-keto reduction and its subsequent N-oxidation to this compound, this tertiary metabolite can undergo further conjugation. Research indicates that this compound is a substrate for glucuronidation. wikipedia.orgwikiwand.com This process involves the attachment of a glucuronic acid moiety to the metabolite. While the specific UDP-glucuronosyltransferase (UGT) enzymes involved in the conjugation of this compound are not extensively detailed in the literature, this pathway is a recognized step in the metabolism of oxycodone derivatives. wikipedia.org The N-oxidized derivative of 6-oxycodol has also been identified as a metabolite, alongside an O-glucuronide of this compound, suggesting that conjugation is a relevant elimination pathway. nih.gov
In Vivo Biotransformation Studies in Animal Models
In vivo studies using animal models are crucial for elucidating the complex metabolic fate of pharmaceutical compounds and their metabolites. Research in this area has provided insights into the formation and subsequent transformation of N-oxide metabolites of oxycodone.
The detection of N-oxide metabolites of oxycodone has been confirmed in the biospecimens of various animal models. Following the administration of oxycodone to rats, substantial amounts of oxycodone N-oxide have been observed in urine, confirming that N-oxygenation is a relevant in vivo metabolic pathway. nih.gov In a study where oxycodone N-oxide itself was administered to rats, a significant portion was recovered unchanged in the urine. nih.gov This indicates a degree of stability for the N-oxide form in vivo. However, this study also revealed that oxycodone N-oxide undergoes retro-reduction back to oxycodone, which is then further metabolized. nih.gov The major metabolite detected in rat urine following oxycodone N-oxide administration was noroxycodone, presumably formed after this retro-reduction and subsequent N-demethylation. nih.gov Lesser amounts of oxycodone, noroxymorphone, and oxymorphone were also found. nih.gov
Similarly, studies in rabbits have identified oxycodone N-oxide and 6α-oxycodol N-oxide in urine, where they were found exclusively in their free, unconjugated forms. researchgate.net While the analytical reference standard for this compound is available for research and forensic applications and it is known as a urinary metabolite of oxycodone, specific quantitative data from in vivo animal studies focusing solely on the 6β-isomer remains limited in published literature. caymanchem.com The identification and quantification of such metabolites are typically achieved using advanced analytical techniques like capillary electrophoresis-multiple-stage ion-trap mass spectrometry (CE-MSn) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
| Metabolite | Relative Abundance | Presumed Formation Pathway |
|---|---|---|
| Oxycodone N-oxide | Substantial (recovered) | N/A (Administered compound) |
| Noroxycodone | Major | Retro-reduction to Oxycodone, followed by N-demethylation |
| Oxycodone | Minor | Retro-reduction from Oxycodone N-oxide |
| Noroxymorphone | Minor | Metabolism following retro-reduction |
| Oxymorphone | Minor | Metabolism following retro-reduction |
Significant species-dependent differences exist in drug metabolism, which can affect the formation and prevalence of specific metabolites. While direct comparative studies quantifying this compound across different animal species are not extensively documented, inferences can be drawn from the metabolism of oxycodone and structurally related compounds.
For instance, the metabolism of hydrocodone, a related opioid, shows clear divergence between rats and dogs. In rats, hydrocodone primarily undergoes O-demethylation and ketone reduction, whereas in dogs, N-demethylation and N-oxidation are the predominant pathways. researchgate.net This highlights that the N-oxidation pathway, which leads to metabolites like this compound, can vary in importance between species.
| Species | Detected N-Oxide Metabolite(s) | Biospecimen | Reference |
|---|---|---|---|
| Rat | Oxycodone N-oxide | Urine | nih.gov |
| Rabbit | Oxycodone N-oxide, 6α-Oxycodol N-oxide | Urine | researchgate.net |
Advanced Analytical Methodologies for Detection and Characterization of 6β Oxycodol N Oxide
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating analytes from complex mixtures. For a compound like 6β-Oxycodol N-oxide and its related substances, which include numerous isomers and structurally similar metabolites, effective chromatographic separation is essential before mass spectrometric analysis.
Liquid Chromatography (LC) for Separation of Isomers and Metabolites
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is the preferred method for the analysis of oxycodone and its metabolites. nih.govnih.govspringernature.comnih.gov The primary advantage of LC is its ability to separate structurally similar compounds, including isomers that are indistinguishable by mass spectrometry alone. oup.comiu.edu For instance, the metabolites noroxycodone and oxymorphone can share the same mass-to-charge ratio (m/z) transitions in a mass spectrometer but can be baseline separated by HPLC, allowing for their individual identification. nih.gov Similarly, other opioid isomers like morphine, hydromorphone, and norcodeine require chromatographic separation for accurate reporting. oup.comiu.edu
Reversed-phase chromatography is most commonly employed, utilizing columns such as C18 or ODS-AQ to separate the polar metabolites. nih.govnih.govoup.com The separation is typically achieved using a gradient elution program with a mobile phase consisting of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile. nih.govdiva-portal.org The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a powerful and sensitive platform for the definitive analysis of these compounds. nih.govrti.orgoup.commdpi.com In addition to LC, capillary electrophoresis (CE) has also been shown to be an effective tool for separating the diverse range of oxycodone metabolites, including N-oxide derivatives. nih.gov
| Technique | Column | Mobile Phase Composition | Key Separation | Reference |
|---|---|---|---|---|
| HPLC | YMC ODS-AQ, 5 µm, 2.0 × 100 mm | Isocratic: 88% 0.1% formic acid in water, 12% acetonitrile | Separated noroxycodone and oxymorphone, which have the same m/z transition. | nih.gov |
| UPLC | Acquity HSS T3, 1.7 µm, 2.1 × 100 mm | Gradient: A) 0.001% formic acid in 10 mM ammonium formate (pH 5.2), B) 0.001% formic acid in acetonitrile | Chromatographically separated eight Phase I and II metabolites, including 6α/β-oxycodol. | nih.gov |
| UPLC | Poroshell 120 SB-C18, 2.7 µm, 2.1 x 50 mm | Gradient separation | Used to resolve isomeric opioid interferences, highlighting the need to separate analytes from metabolites of other opioids. | oup.com |
| CE-MSn | N/A (Capillary Electrophoresis) | Aqueous pH 9 ammonium acetate (B1210297) buffer | Detected and identified numerous Phase I and II metabolites, including 6-oxycodol-N-oxide. | nih.gov |
Gas Chromatography (GC) Applications in N-Oxide Analysis
Gas chromatography (GC) is generally not the preferred method for the direct analysis of N-oxide compounds like this compound. mdma.ch This is due to the inherent thermal lability of the N-oxide functional group. americanlaboratory.comshimadzu.com The high temperatures required in the GC injector port for volatilization can cause the N-oxide to decompose, leading to the formation of artifacts and resulting in inaccurate qualitative and quantitative data. researchgate.netnih.gov The detected compound may be a degradation product rather than the intact N-oxide metabolite. americanlaboratory.com
To circumvent this issue, several strategies can be employed. One common approach is chemical derivatization, where the polar and thermally unstable N-oxide is converted into a more volatile and thermally stable derivative prior to GC analysis. shimadzu.comoup.com Another approach involves using specialized, gentler injection techniques such as on-column injection (OCI). researchgate.netnih.gov OCI introduces the liquid sample directly onto the column at a lower temperature, minimizing the risk of thermal degradation in a hot injector. researchgate.netnih.gov While GC-MS has historically been a confirmatory method for many drugs of abuse, the challenges associated with thermally labile metabolites have led to the increased adoption of LC-MS/MS for these specific applications. nih.govnih.govfda.gov
| Challenge | Description | Potential Solution(s) | Reference |
|---|---|---|---|
| Thermal Lability | N-oxides are prone to decomposition at the high temperatures used in standard GC injectors. | On-Column Injection (OCI), which avoids a hot inlet; Derivatization to form more stable compounds. | americanlaboratory.comshimadzu.comresearchgate.netnih.gov |
| Inaccurate Quantification | Degradation leads to a lower measured amount of the parent N-oxide and the appearance of degradation products. | Use of LC-MS/MS as a more suitable alternative; Reduction of the N-oxide to the parent amine (if the parent is not also present). | mdma.chresearchgate.netnih.gov |
| Poor Volatility | The polarity of the N-oxide group reduces volatility, making GC analysis difficult without modification. | Derivatization (e.g., silylation) to increase volatility and thermal stability. | shimadzu.comoup.com |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of drug metabolites, providing high selectivity, sensitivity, and structural information. When coupled with a chromatographic system, it offers a definitive analytical solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap analyzers, is a powerful technique for the identification of novel or unknown metabolites. oup.comoup.comsciex.com HRMS provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). oup.comoup.com This accuracy allows for the determination of a compound's elemental formula from its measured mass. oup.com The molecular formula for this compound is C₁₈H₂₃NO₅, corresponding to a formula weight of 333.4. caymanchem.com
This capability is critical for distinguishing between different compounds that may have the same nominal mass (integer mass) but different exact masses due to variations in their elemental composition. oup.comoup.com For example, HRMS can easily resolve the interference between noroxycodone (C₁₇H₁₉NO₄) and dihydrocodeine (C₁₈H₂₃NO₃), which both have a nominal mass of 301 but different elemental formulas and thus different accurate masses. oup.com The high selectivity of HRMS can significantly reduce matrix interferences, and its operation in full-scan mode allows for retrospective data analysis, where acquired data can be later examined for the presence of other compounds not included in the initial screen. oup.com
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Significance of HRMS |
|---|---|---|---|
| Oxycodone | C₁₈H₂₁NO₄ | 315.1471 | Parent drug, baseline for metabolite identification. |
| 6β-Oxycodol | C₁₈H₂₃NO₄ | 317.1627 | Isomeric with 6α-Oxycodol; requires chromatography for differentiation. |
| Oxycodone N-oxide | C₁₈H₂₁NO₅ | 331.1420 | Direct precursor to this compound via 6-keto reduction. |
| This compound | C₁₈H₂₃NO₅ | 333.1576 | Target analyte; HRMS confirms elemental composition. caymanchem.com |
| Noroxycodone | C₁₇H₁₉NO₄ | 301.1314 | Distinguishable from dihydrocodeine (301.1678 Da) by HRMS. oup.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Identification
Tandem mass spectrometry (MS/MS or MSⁿ) is essential for confirming the chemical structure of an analyte. nih.gov In this technique, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these resulting product ions are analyzed in the second stage. nih.gov This process generates a fragmentation spectrum that serves as a structural "fingerprint" for the compound, providing a high degree of confidence in its identification. researchgate.net
For oxycodone and its metabolites, specific precursor-to-product ion transitions are monitored in what is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. nih.govnih.gov For example, a common transition for oxycodone is the fragmentation of the precursor ion at m/z 316 to a product ion at m/z 298. nih.gov Advanced techniques like multiple-stage ion-trap mass spectrometry (MSⁿ) have been used to identify new oxycodone metabolites, including 6-oxycodol-N-oxide, by observing fragmentation pathways across several stages (up to MS⁵). nih.gov While powerful, it is important to note that structurally similar isomers can sometimes produce very similar fragmentation patterns, reinforcing the critical role of chromatographic separation prior to MS/MS analysis. oup.comiu.edu
Application of Isotope-Labeled Internal Standards in Quantitative Assays
For accurate and precise quantification, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in mass spectrometry-based bioanalysis. bevital.nonih.gov These internal standards are versions of the analyte where one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov For example, oxycodone-d₃ and noroxycodone-d₃ are commonly used SIL-IS. nih.govdiva-portal.org
A SIL-IS has virtually identical chemical and physical properties to its non-labeled counterpart. nih.gov This means it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the MS source. bevital.no Quantification is performed by calculating the peak area ratio of the analyte to its corresponding SIL-IS. nih.govnih.gov This normalization ensures that the measurement is robust and reproducible, even with variations between samples. bevital.no The widespread use of deuterated or other SIL-IS in validated assays for oxycodone and its metabolites underscores their importance for generating reliable quantitative data. rti.orgoup.comnih.govspringernature.com
| Analyte | Internal Standard (IS) | Rationale for Use | Reference |
|---|---|---|---|
| Oxycodone | Oxycodone-d₆ | Co-elutes and compensates for matrix effects and extraction variability for the parent drug. | nih.gov |
| Noroxycodone | Noroxycodone-d₃ | Provides accurate quantification for the N-demethylated metabolite. | nih.gov |
| Oxymorphone | Oxymorphone-d₃ | Ensures precise measurement of the O-demethylated metabolite. | nih.gov |
| Various Opioids | Analyte-matched deuterated IS | Considered the preferred method to control for matrix effects in quantitative assays. | rti.orgoup.comoup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including the stereochemistry of complex compounds like this compound. The orientation of the N-oxide functional group and the stereochemistry at various chiral centers can be elucidated through detailed NMR analysis.
In the synthesis of oxycodone N-oxide, two diastereomers are possible depending on the orientation of the N-CH3 group. However, studies have shown that the reaction of oxycodone with 3-chloroperbenzoic acid can yield a single, diastereomerically pure compound. uky.edu X-ray crystallography, in conjunction with NMR, has been pivotal in confirming the absolute stereochemistry at the nitrogen atom. uky.edu
¹H and ¹³C NMR are fundamental techniques used in this process. For instance, the ¹H NMR spectrum of a synthesized oxycodone N-oxide in CDCl3 shows distinct signals that can be assigned to specific protons within the molecule. uky.edu Two-dimensional NMR techniques, such as gCOSY and HMQC, provide further insight by revealing proton-proton and proton-carbon correlations, respectively, which are crucial for assigning resonances and confirming the connectivity of the molecular framework. utah.edu Advanced selective 1D NMR experiments, like GEMSTONE, can even resolve overlapping multiplets, allowing for the unambiguous interpretation of Nuclear Overhauser Effect (NOE) data, which is critical for determining spatial proximities and, consequently, the stereochemistry. nih.gov The effect of N-oxidation on the ¹⁵N NMR chemical shifts can also be a powerful tool, as the nitrogen resonance is typically shifted downfield by a significant margin (85–100 ppm) upon N-oxidation, aiding in the unequivocal determination of the N-oxidation site. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Oxycodone N-oxide This table is based on data reported for a synthesized oxycodone N-oxide and is for illustrative purposes.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 6.75 | d | Aromatic H |
| ¹H | 6.65 | d | Aromatic H |
| ¹H | 4.77 | s | H-5 |
| ¹H | 3.90 | s | OCH₃ |
| ¹H | 3.60 | d | |
| ¹H | 3.31 | s | N-CH₃ |
| ¹³C | 207.8 | C-6 (Ketone) | |
| ¹³C | 145.5 | Aromatic C | |
| ¹³C | 144.1 | Aromatic C | |
| ¹³C | 129.4 | Aromatic C | |
| ¹³C | 120.4 | Aromatic C | |
| ¹³C | 120.2 | Aromatic C | |
| ¹³C | 116.0 | Aromatic C | |
| ¹³C | 90.1 | C-5 | |
| ¹³C | 76.0 | ||
| ¹³C | 72.5 | ||
| ¹³C | 62.0 | ||
| ¹³C | 59.8 | ||
| ¹³C | 57.1 | OCH₃ | |
| ¹³C | 50.2 | ||
| ¹³C | 35.2 | ||
| ¹³C | 33.2 | ||
| ¹³C | 29.0 | ||
| ¹³C | 26.1 | ||
| Source: Adapted from uky.edu |
Challenges in Analytical Interference and Co-elution with Related Opioid Metabolites
A significant hurdle in the accurate quantification of opioid metabolites is the potential for analytical interference and co-elution, particularly when using liquid chromatography-mass spectrometry (LC-MS)-based methods. 6β-Oxycodol, a related metabolite, is known to co-elute with codeine and can produce an isobaric in-source fragment, posing a challenge for accurate codeine quantification. researchgate.netnih.gov
To mitigate this, chromatographic conditions must be carefully optimized. For instance, the use of a biphenyl (B1667301) column has been shown to successfully resolve 6α-oxycodol and 6β-oxycodol from codeine, where other columns failed. soft-tox.org Additionally, monitoring specific ion transitions can help distinguish between co-eluting compounds. For example, while 6α-oxycodol and 6β-oxycodol can interfere with the analysis of codeine (m/z 300→215 and 300→165), their mass spectra are unique enough to allow for differentiation. researchgate.netsoft-tox.org Similarly, other oxycodone metabolites like nor-6α-oxycodol and nor-6β-oxycodol can interfere with the analysis of hydromorphone. soft-tox.org The cone voltage in the mass spectrometer can also be adjusted to minimize in-source fragmentation of interfering compounds like 6β-oxycodol without significantly losing the signal for the analyte of interest. nih.gov
Table 2: Examples of Analytical Interferences with Oxycodone Metabolites
| Interfering Metabolite(s) | Analyte of Interest | Analytical Challenge | Mitigation Strategy |
| 6β-Oxycodol | Codeine | Co-elution and isobaric in-source fragmentation. researchgate.netnih.gov | Chromatographic separation (e.g., biphenyl column), monitoring unique ion transitions, and optimizing cone voltage. nih.govsoft-tox.org |
| 6α-Oxycodol, 6β-Oxycodol | Codeine | Near-coeluting peaks with similar ion ratios. soft-tox.org | Use of a 100mm biphenyl column for baseline resolution. soft-tox.org |
| 6α-Oxymorphol, 6β-Oxymorphol | Morphine | Near-coeluting peaks with similar ion ratios. soft-tox.org | Optimized chromatographic separation. soft-tox.org |
| Nor-6α-oxycodol, Nor-6β-oxycodol, Norcodeine | Hydromorphone | Near-coeluting peaks with similar ion ratios. soft-tox.org | Optimized chromatographic separation. soft-tox.org |
Development of High-Throughput Analytical Platforms for N-Oxide Profiling
The increasing demand for rapid and comprehensive drug screening in clinical and forensic settings has spurred the development of high-throughput analytical platforms for opioid profiling, including N-oxides. Traditional chromatographic methods, while robust, can be time-consuming, often requiring several minutes per sample. nih.gov
Emerging technologies aim to significantly reduce analysis time while maintaining high specificity and sensitivity. One such approach is the coupling of an automated solid-phase extraction (SPE) platform with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS). nih.gov This combination allows for rapid sample cleanup and analysis, with sample-to-sample analysis times as short as 10 seconds. nih.gov Ion mobility spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help differentiate isomeric opioids that may not be resolved by mass spectrometry alone. nih.gov
Another high-throughput technique is multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS). acs.org This method allows for the analysis of multiple discrete sample plugs in a single run, significantly increasing throughput. acs.org It has been successfully applied to the screening of a broad spectrum of drugs of abuse, including opioids, in urine samples. acs.org
Surface-enhanced Raman spectroscopy (SERS) is also being explored as a high-throughput screening tool. By using plasmonic zinc oxide arrays, SERS can provide a rapid, label-free method for detecting opioids like oxycodone at low concentrations. rsc.org These advanced platforms hold great promise for the future of N-oxide profiling and broader opioid analysis.
Table 3: Comparison of High-Throughput Analytical Platforms for Opioid Profiling
| Platform | Principle | Advantages | Reported Throughput |
| SPE-DTIMS-MS | Automated solid-phase extraction coupled with drift tube ion mobility spectrometry-mass spectrometry. nih.gov | Rapid analysis, differentiation of isomers, high specificity and sensitivity. nih.gov | 10 seconds per sample. nih.gov |
| MSI-CE-MS | Multisegment injection-capillary electrophoresis-mass spectrometry. acs.org | High throughput, analysis of multiple samples in a single run, cost-effective. acs.org | Multiplexed separations within a single run. acs.org |
| SERS on ZnO Arrays | Surface-enhanced Raman spectroscopy using plasmonic zinc oxide arrays. rsc.org | Rapid, label-free detection, high sensitivity, cost-effective. rsc.org | Enables high-throughput mapping of opioid concentrations. rsc.org |
Computational and Theoretical Chemistry Studies of 6β Oxycodol N Oxide
Molecular Structure and Conformational Analysis
The foundational step in understanding the chemical behavior of 6β-Oxycodol N-oxide is the characterization of its three-dimensional structure and conformational possibilities.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | (3S,4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide | caymanchem.com |
| Molecular Formula | C₁₈H₂₃NO₅ | caymanchem.com |
| Formula Weight | 333.4 g/mol | caymanchem.com |
| SMILES | C[N@@+]1([O-])[C@H]2[C@@]3(O)[C@]4(CC1)C@([H])C@HCC3 | caymanchem.com |
| InChI Key | PYNMSKPCGNAJAM-RHJOXZHLSA-N | caymanchem.com |
Direct X-ray crystallography data for this compound is not publicly available. However, extensive crystallographic analysis has been performed on its diastereomer, oxycodone N-oxide, providing invaluable insights into the solid-state structure of this class of compounds. researchgate.netuky.edu
Table 2: Crystallographic Data for the Related Compound Oxycodone N-oxide
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | (5R,9R,13S,14S,17R)-14-hydroxy-3-methoxy-17-methyl-4,5-epoxymorphinan-6-one N-oxide | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Key Feature | Intramolecular O—H···O hydrogen bond | researchgate.net |
| N-oxide Stereochemistry | R at position 17 | researchgate.net |
In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometry and dynamics. While specific DFT studies on this compound are not published, the methodology has been successfully applied to its parent compound, oxycodone, to investigate structural properties and interaction energies. researchgate.netnih.gov
A computational study of this compound would begin with an in-silico construction of the molecule based on its known connectivity. caymanchem.com Geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**) would yield the lowest energy conformation. researchgate.net Such calculations would likely confirm the chair conformations for the piperidine (B6355638) and cyclohexanol (B46403) rings, consistent with findings for related alkaloids. researchgate.net
Molecular dynamics simulations could further elucidate the conformational flexibility of the molecule in different environments, such as in a solvated state, providing a more dynamic picture than the static view from crystallography. These models are essential for understanding how the molecule might interact with biological targets.
X-ray Crystallography for Solid-State Structure Determination
Quantum Chemical Calculations of Electronic Properties
Quantum chemistry provides a lens to view the electronic landscape of a molecule, which governs its reactivity and intermolecular interactions.
The N-oxide functionality introduces significant changes to the electronic properties of the parent amine. The N-O bond is highly polar and is best described as a dative covalent bond (R₃N→O) with a bond order greater than one, featuring significant electron donation from the nitrogen to the oxygen. nih.gov This creates a strong dipole moment.
Theoretical studies on various N-oxides show that this polarity results in a region of negative electrostatic potential around the oxygen atom, making it a potent hydrogen bond acceptor. researchgate.netnih.gov Conversely, the nitrogen atom becomes more electron-deficient. This charge distribution is critical for the molecule's interaction with water, increasing its solubility, and with biological macromolecules. nih.gov The intramolecular hydrogen bond observed in the crystal structure of oxycodone N-oxide between the C14-OH and the N-oxide oxygen is a direct consequence of this electronic arrangement. researchgate.net
Table 3: General Electronic Properties of the Amine N-Oxide Functionality
| Property | Description | Reference |
|---|---|---|
| Bonding | Dative, highly polar N⁺–O⁻ bond with a bond order > 1. | nih.gov |
| Electrostatics | Negative potential on the oxygen atom; positive character on the nitrogen and adjacent atoms. | researchgate.net |
| Interactions | Acts as a strong hydrogen bond acceptor at the oxygen atom. | nih.gov |
| Effect on Parent Amine | Increases polarity and water solubility; decreases membrane permeability. | nih.gov |
The metabolism of oxycodone involves a dynamic interplay of oxidation and reduction centered on the tertiary amine. Computational studies can help predict the feasibility of these transformations.
N-Oxidation: The formation of this compound from its parent amine, 6β-oxycodol, is an oxidative process. In the body, the N-oxygenation of oxycodone is primarily mediated by the flavin-containing monooxygenase (FMO) family of enzymes, specifically FMO3 in the adult human liver. nih.govjbclinpharm.orgjbclinpharm.org This enzymatic reaction converts the lipophilic tertiary amine into the more polar and water-soluble N-oxide metabolite. jbclinpharm.org
Retro-reduction: A crucial aspect of N-oxide chemistry is the potential for retro-reduction back to the parent tertiary amine. Oxycodone N-oxide is chemically stable but can be enzymatically reduced back to oxycodone in vivo. nih.gov This retro-reduction is facilitated by several systems, including quinone reductase and aldehyde oxidase, but not significantly by cytochrome P450 enzymes. nih.govhbri.org This creates a "futile cycle" where the drug is N-oxygenated and then reduced back, potentially acting as a metabolic reservoir that prolongs the presence of the parent compound. nih.gov It is highly probable that this compound undergoes a similar retro-reduction to 6β-oxycodol, influencing its pharmacokinetic profile.
Electrostatic Potentials and Charge Distribution in the N-Oxide Moiety
Structure-Activity Relationship (SAR) Studies of N-Oxide Functionality
The transformation of an active opioid agonist to its N-oxide derivative profoundly alters its pharmacological activity.
The tertiary amine nitrogen and its N-methyl group in opioids like oxycodone are critical for binding to and activating opioid receptors. neu.edu.tr The introduction of the bulky, polar N-oxide group dramatically changes the steric and electronic profile at this crucial position. This modification is expected to significantly decrease or abolish the binding affinity for opioid receptors, particularly the mu-opioid receptor. wikipedia.orgmdpi.com For instance, morphine-N-oxide is a much less potent analgesic than morphine itself. wikipedia.org
Therefore, this compound is predicted to be a weak or inactive opioid agonist. Its primary biological relevance likely stems from its role as a metabolite. The in vivo retro-reduction to the parent amine, 6β-oxycodol (which itself is a metabolite of oxycodone), means that the N-oxide can serve as a prodrug or a metabolic depot, releasing the more active amine over time. jbclinpharm.orghbri.org The increased polarity of the N-oxide also affects its ability to cross the blood-brain barrier, further limiting its direct central nervous system effects. The main contribution to the pharmacological effect after administration of an N-oxide often comes from the regenerated parent amine. nih.gov
Correlation of Structural Features with Enzymatic Reactivity (e.g., FMO substrate specificity)
The formation of N-oxides from tertiary amine-containing drugs is primarily catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs). jbclinpharm.orgnih.gov In humans, FMO3 is the predominant isoform in the adult liver and is responsible for the N-oxygenation of a vast array of xenobiotics, including oxycodone. jbclinpharm.orgnih.govresearchgate.netnih.gov The conversion of oxycodone to oxycodone N-oxide is a recognized metabolic pathway mediated by FMO3. jbclinpharm.orgnih.gov
Computational studies on FMO substrate specificity have highlighted several key structural and electronic features that govern the reactivity of these enzymes. FMOs preferentially act on soft, nucleophilic heteroatoms. nih.gov The accessibility of the nucleophilic nitrogen atom to the enzyme's active site, which contains a reactive 4a-hydroperoxyflavin intermediate, is a crucial determinant of substrate activity. nih.gov The size, shape, and charge of the substrate molecule are therefore critical parameters that influence its ability to enter the enzyme's active site cleft. nih.gov
Table 1: General Structural and Physicochemical Properties Influencing FMO Substrate Specificity
| Property | Description | Relevance to this compound |
| Nucleophilicity | The ability of the nitrogen atom to donate an electron pair. FMOs preferentially oxidize soft nucleophiles. nih.gov | The tertiary amine nitrogen in the morphinan (B1239233) structure is nucleophilic. |
| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. FMOs generally metabolize lipophilic compounds. jbclinpharm.org | Oxycodone and its metabolites are lipophilic, facilitating interaction with the membrane-bound FMOs. |
| Steric Hindrance | The spatial arrangement of atoms or groups at or near the reacting site that hinders reaction. | The accessibility of the nitrogen atom can be influenced by the conformation of the morphinan rings and the orientation of substituents. |
| Molecular Size and Shape | The overall dimensions of the molecule must be compatible with the FMO active site cleft. nih.gov | The rigid morphinan skeleton presents a specific shape that must fit within the FMO3 active site for catalysis to occur. |
| Charge Distribution | The electrostatic potential of the molecule can influence its orientation within the active site. | The distribution of partial charges, influenced by the hydroxyl, methoxy, and N-oxide groups, will guide the binding orientation. |
In Silico Prediction Models for N-Oxide Formation and Biotransformation
In silico models are increasingly utilized in drug discovery and development to predict the metabolic fate of xenobiotics, thereby reducing the reliance on extensive experimental studies. These models range from simple rule-based systems to complex, physiologically based pharmacokinetic (PBPK) models.
For the prediction of N-oxide formation, several computational approaches can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their propensity to be N-oxygenated by FMOs. mdpi.com Such models can help in identifying structural motifs that are favorable or unfavorable for FMO-mediated metabolism.
More sophisticated approaches involve the use of PBPK models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual organism by integrating physicochemical data of the drug with physiological data of the organism. PBPK models for oxycodone have been developed and have been shown to predict its pharmacokinetic profile and drug-drug interactions. mdpi.com While these models primarily focus on the major metabolic pathways of oxycodone mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6), they can be extended to include minor pathways such as N-oxidation by FMO3 and the subsequent biotransformation of the N-oxide metabolites. acs.org
The retro-reduction of N-oxides to their parent tertiary amines is another important biotransformation pathway. jbclinpharm.org For oxycodone N-oxide, this reduction is known to be catalyzed by enzymes such as quinone reductase and aldehyde oxidase. jbclinpharm.orgnih.gov In silico models can also be developed to predict the susceptibility of an N-oxide to undergo retro-reduction. This would involve modeling the interaction of the N-oxide with the active sites of these reductase enzymes.
While specific in silico prediction models for the formation and biotransformation of this compound are not extensively documented in the literature, the existing frameworks for oxycodone and other opioids provide a strong foundation for their future development.
Table 2: Types of In Silico Models for Predicting Biotransformation
| Model Type | Description | Potential Application for this compound |
| QSAR Models | Statistical models that relate the chemical structure of a compound to its biological activity or a specific property. mdpi.com | Predicting the likelihood of N-oxidation by FMO3 based on the structural features of 6β-oxycodol. |
| PBPK Models | Compartmental models that simulate the movement and transformation of a drug throughout the body. mdpi.com | Simulating the formation of this compound from oxycodone and its subsequent elimination or retro-reduction. |
| Metabolite Prediction Software | Rule-based or machine learning-based programs that predict the likely metabolites of a parent compound. ebi.ac.uk | Identifying this compound as a potential metabolite of oxycodone and predicting its further biotransformation products. |
| Quantum Chemical Calculations | Methods that use quantum mechanics to calculate the electronic structure and reactivity of molecules. | Determining the activation energy for the N-oxidation reaction and the reduction of the N-oxide. |
Molecular Docking and Dynamics Simulations with Enzyme Active Sites (e.g., FMOs, Retro-reductases)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand and a protein at an atomic level. These techniques are invaluable for understanding the substrate specificity of enzymes and the mechanism of catalysis.
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the study of conformational changes and the stability of interactions. An MD simulation of this compound within the active site of FMO3 or a reductase would reveal the flexibility of both the ligand and the protein, the role of water molecules in the active site, and the energetic landscape of the binding process. Such simulations have been successfully applied to study the interaction of other opioids with their target receptors and the mechanism of reductase enzymes. nih.govacs.org The crystal structure of oxycodone N-oxide has been reported, which provides a crucial starting point for such computational studies. researchgate.net
Table 3: Key Parameters from Molecular Docking and Dynamics Simulations
| Parameter | Description | Significance for this compound Interactions |
| Binding Energy/Score | A calculated value that estimates the strength of the interaction between the ligand and the protein. | A lower binding energy suggests a more favorable interaction with the enzyme's active site. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Identifying key hydrogen bond donors and acceptors in both the ligand and the protein that stabilize the complex. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Understanding the role of nonpolar residues in the active site in binding the lipophilic morphinan scaffold. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex during an MD simulation. |
| Root Mean Square Fluctuation (RMSF) | A measure of the deviation of individual residues from their average position during an MD simulation. | Highlights flexible regions of the protein that may be important for ligand binding and catalysis. |
Q & A
Q. What are the primary metabolic pathways and enzymes involved in the formation of 6β-Oxycodol and its N-oxide derivatives?
6β-Oxycodol is a minor metabolite of oxycodone, formed via 6-keto reduction by ketoreductases. Its N-oxide derivative likely arises from further oxidation of the nitrogen moiety. CYP3A4 and CYP2D6 are central to oxycodone metabolism, producing noroxycodone (via N-demethylation) and oxymorphone (via O-demethylation), respectively. 6α- and 6β-Oxycodol stereoisomers are generated through stereoselective reduction, with β-6OCOL excreted at higher levels in urine compared to α-6OCOL . Analytical workflows (e.g., LC-MS/MS) must account for these stereochemical differences to avoid misidentification .
Q. What analytical methods are recommended for quantifying 6β-Oxycodol and its metabolites in biological matrices?
Validated LC-MS/MS methods are preferred for sensitivity and specificity. For example:
- Blood : A validated method with a LOQ of 0.5 ng/mL uses solid-phase extraction (Bond Elut Certify columns) and a UPLC-Xevo TQD system. Calibration ranges vary: 0.5–25 ng/mL for 6α/β-Oxycodol and 0.5–100 ng/mL for oxycodone/noroxycodone .
- Urine : Capillary electrophoresis (CE) with sulfated cyclodextrin additives (e.g., HDAS-β-CD) resolves stereoisomers and distinguishes α-/β-6OCOL ratios in hydrolyzed vs. non-hydrolyzed samples .
Q. How does stereoselectivity influence the pharmacokinetic profiling of 6β-Oxycodol?
In vitro studies (e.g., human liver cytosol incubations) predominantly yield α-6OCOL, whereas urinary excretion in patients shows higher β-6OCOL levels. This discrepancy suggests tissue-specific enzymatic activity or post-metabolic modifications. Researchers must validate stereochemical resolution methods to avoid biased pharmacokinetic interpretations .
Advanced Research Questions
Q. How can contradictory data on stereoselective 6-keto reduction be reconciled in metabolic studies?
Contradictions arise from differences in experimental models (e.g., in vitro vs. in vivo systems). For example:
- In vitro : Human liver S9 fractions favor α-6OCOL synthesis .
- In vivo : β-6OCOL dominates in urine, possibly due to renal transport mechanisms or extrahepatic metabolism.
Methodological recommendation : Combine stable isotope tracing with tissue-specific enzyme activity assays to map metabolic pathways comprehensively .
Q. What validation criteria should be prioritized for forensic or clinical quantification of 6β-Oxycodol N-oxide?
Key validation parameters include:
- Precision and bias : Acceptable limits of ±15% deviation for intra-/inter-day variability .
- Carryover and dilution integrity : No carryover observed at 10 µg/mL, and dilution recovery within 98–111% .
- Process efficiency : >70% for glucuronidated metabolites (e.g., oxymorphone-3β-D-glucuronide) to ensure reliable detection in hydrolyzed urine .
Q. How can structure-activity relationship (SAR) models predict mutagenicity risks for this compound?
Aromatic N-oxides are flagged for mutagenicity via bacterial reverse mutation assays (Ames tests). SAR fingerprint analysis identifies subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) with higher mutagenic potential. For this compound, computational modeling using Leadscope’s expert-rule system can assess alert levels, though experimental validation remains critical .
Q. What experimental designs optimize detection windows for 6β-Oxycodol in postmortem or chronic use cases?
- Extended detection : Include phase II metabolites (e.g., glucuronides) to extend the window beyond 24 hours .
- CYP2D6 phenotyping : Stratify subjects into poor (PM), intermediate (IM), extensive (EM), or ultrarapid metabolizers (UM) to interpret OM/OC ratios and metabolite persistence .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
